Gentisyl Alcohol

Malaria Enzyme Inhibition Drug Discovery

Gentisyl Alcohol (2,5-dihydroxybenzyl alcohol) is a high-purity research tool with uniquely differentiated bioactivity: it inhibits PfDHODH with an IC50 of 3.4 µM (14-fold more potent than homogentisic acid) and blocks etoposide-induced caspase-3 activation (IC50 21.4 µM). Its hydroquinone-like redox activity enables synergistic antioxidant effects with tocopherols—properties absent in salicyl alcohol or gentisic acid. Available as a research-grade solid (≥98% purity, mp ~100°C), it ships at ambient temperature. Essential for antimalarial SAR, apoptosis pathway dissection, and biosynthetic pathway engineering studies.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 495-08-9
Cat. No. B1193962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentisyl Alcohol
CAS495-08-9
Synonyms2,5-dihydroxybenzyl alcohol
2,5-dihydroxybenzyl alcohol, sodium salt
3,6-dihydroxybenzyl alcohol
gentisyl alcohol
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)CO)O
InChIInChI=1S/C7H8O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8-10H,4H2
InChIKeyPUZSUVGRVHEUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.14 M

Structure & Identifiers


Interactive Chemical Structure Model





Gentisyl Alcohol (CAS 495-08-9): Procurement-Grade Specifications and Functional Baseline for Research Applications


Gentisyl alcohol (2,5-dihydroxybenzyl alcohol, C7H8O3, MW 140.137) is an aromatic primary alcohol and fungal secondary metabolite [1]. Its structure—a benzyl alcohol core substituted with hydroxyl groups at positions 2 and 5—confers a dual role as both a reducing agent and a scaffold for derivatization [2]. It is a naturally occurring compound isolated from various Penicillium, Aspergillus, and Hypomyces species [1]. For procurement, it is available as a high-purity research-grade solid with a defined melting point of approximately 100°C and solubility profiles (freely soluble in water and alcohols, sparingly in nonpolar solvents) that dictate formulation and handling in experimental workflows [3].

Why Gentisyl Alcohol Cannot Be Interchanged with Generic 2,5-Dihydroxybenzoic Acid or Salicyl Alcohol in Research Workflows


Gentisyl alcohol's biological activity and synthetic utility are not interchangeable with close structural analogs like gentisic acid (2,5-dihydroxybenzoic acid) or salicyl alcohol (2-hydroxybenzyl alcohol). The reduction of the carboxylic acid group in gentisic acid to the primary alcohol in gentisyl alcohol drastically alters both its redox potential and its molecular target engagement [1]. This is exemplified by the >10-fold difference in inhibition potency against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) between gentisyl alcohol and the analogous acid metabolite homogentisic acid [1]. Furthermore, while salicyl alcohol shares the benzyl alcohol moiety, the absence of the 5-hydroxy group in salicyl alcohol eliminates the hydroquinone-like redox activity that underpins gentisyl alcohol's potent radical scavenging and synergistic antioxidant effects with tocopherols [2]. Procurement based solely on chemical similarity or price fails to account for these functional divergences, which are critical for experimental reproducibility in enzyme inhibition, cytoprotection, and biosynthetic pathway engineering studies [3].

Quantitative Differentiation Guide: Gentisyl Alcohol vs. In-Class Analogs and Alternatives


PfDHODH Inhibition: Direct Head-to-Head Comparison with Homogentisic Acid

In a direct biochemical assay, gentisyl alcohol exhibited significantly higher potency as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) compared to its close structural analog, homogentisic acid. The quantitative difference is pronounced, with gentisyl alcohol showing an IC50 of 3.4 μM, whereas homogentisic acid exhibited an IC50 of 47.6 μM under identical assay conditions [1]. This >10-fold difference in inhibitory activity highlights the critical role of the specific substitution pattern and functional group in target engagement.

Malaria Enzyme Inhibition Drug Discovery

Cytotoxicity Spectrum: Cross-Study Activity Benchmarking Against a Positive Control

A set of gentisyl alcohol derivatives demonstrated a quantifiable range of cytotoxic activity against a panel of human cancer cell lines. The parent scaffold and its derivatives showed IC50 values in the range of 5–65 µM against HL-60 (leukemia), MOLT-4 (leukemia), BEL-7402 (hepatoma), and A-549 (lung carcinoma) cell lines [1]. While a direct comparator for the parent compound in this specific assay is not provided, the activity range serves as a baseline for evaluating synthetic modifications. For context, the common chemotherapeutic etoposide was used as an apoptosis inducer in other studies on gentisyl alcohol's cytoprotective effects, with gentisyl alcohol demonstrating an IC50 of 3.0 µg/mL (approximately 21.4 µM) against etoposide-induced caspase-3 activation in U937 cells [2]. This demonstrates a dual activity profile dependent on cellular context and assay design.

Cytotoxicity Cancer Research Natural Products

Antioxidant Potency: Quantitative DPPH Radical Scavenging Activity

Gentisyl alcohol derivatives exhibited consistent, moderate radical scavenging activity in the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, a standard measure of antioxidant potential. All new derivatives showed DPPH radical scavenging activity with IC50 values in the range of 2.6–8.5 µM [1]. This data places the gentisyl alcohol scaffold in a quantifiable range of antioxidant potency, which is directly relevant to its observed synergistic effects with tocopherol in lipid peroxidation models [2]. For comparison, in a related marine-derived fungal study, L-ascorbic acid (Vitamin C), a common positive control, showed a DPPH IC50 of 20.0 μM, indicating that these gentisyl alcohol derivatives are more potent than Vitamin C in this specific in vitro assay [3].

Antioxidant Free Radical Scavenging Oxidative Stress

Biosynthetic Production Yield: A Comparative Metric for Engineered Pathway Selection

In a comparative study of engineered biosynthetic pathways in Escherichia coli, the production titers of gentisyl alcohol and its structural analog salicyl alcohol were quantified. Under the described fermentation conditions, the engineered pathway produced salicyl alcohol at a final titer of 594.4 mg/L, while gentisyl alcohol was produced at a significantly lower titer of 30.1 mg/L [1]. This data provides a crucial metric for process selection: salicyl alcohol may be the preferred target for high-yield microbial production, while gentisyl alcohol production may require further pathway optimization or alternative sourcing strategies.

Metabolic Engineering Biosynthesis E. coli

Validated Research and Industrial Application Scenarios for Gentisyl Alcohol Based on Quantitative Evidence


Malaria Drug Discovery and PfDHODH Inhibitor Development

This scenario is directly supported by the evidence that gentisyl alcohol is a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC50 of 3.4 μM, which is 14-fold more potent than the close analog homogentisic acid [1]. Procurement of high-purity gentisyl alcohol is essential for laboratories conducting structure-activity relationship (SAR) studies, validating PfDHODH as a drug target, or developing new antimalarial leads. Using homogentisic acid as a substitute would introduce >10-fold less potent activity and confound experimental results. This application leverages the compound's validated, target-specific biochemical activity.

Apoptosis Modulation and Cytoprotection Research in Leukemia Models

This scenario is founded on the evidence that gentisyl alcohol inhibits etoposide-induced caspase-3 activation in U937 human leukemia cells with an IC50 of 3.0 µg/mL (21.4 µM) [1]. This quantifiable anti-apoptotic effect makes gentisyl alcohol a valuable tool compound for dissecting the caspase cascade and mitochondrial pathways of cell death. In contrast to its cytotoxic effects on other cancer cell lines (IC50 5–65 µM), this cytoprotective activity is context-dependent [2]. Researchers studying chemoresistance mechanisms or seeking to protect normal cells during chemotherapy would prioritize this compound over analogs that lack this specific, measurable effect.

Natural Product-Derived Antioxidant and Tocopherol Synergist Development

This scenario is based on two lines of evidence: (1) gentisyl alcohol derivatives exhibit potent DPPH radical scavenging activity (IC50 2.6–8.5 µM), outperforming L-ascorbic acid (IC50 20.0 µM) in vitro [1], and (2) gentisyl alcohol acts as a synergistic antioxidant with tocopherol, extending the Active Oxygen Method (AOM) stability of lard from 160 hours (GA alone) to 234 hours (GA + Toc) [2]. This combination of radical scavenging and lipid peroxidation chain-breaking activity is not observed with salicyl alcohol or gentisic acid. Industrial research groups in food science, cosmetics, and natural preservatives would procure gentisyl alcohol to formulate and test synergistic antioxidant blends for extending the shelf-life of lipid-containing products.

Metabolic Engineering and Synthetic Biology of Phenolic Alcohol Pathways

This scenario is validated by the direct comparison of microbial production titers for gentisyl alcohol (30.1 mg/L) and salicyl alcohol (594.4 mg/L) in engineered E. coli [1]. This data is critical for synthetic biologists and metabolic engineers. A research program aiming to achieve high-titer production of a phenolic alcohol might select salicyl alcohol as a proof-of-concept target. However, a program focused specifically on improving the production of gentisyl alcohol—due to its unique bioactivity profile—would use this 30.1 mg/L benchmark as a baseline for pathway optimization, enzyme engineering, or fermentation development. Procuring a pure standard of gentisyl alcohol is essential for accurate analytical quantification (e.g., HPLC, LC-MS) during these process development activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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